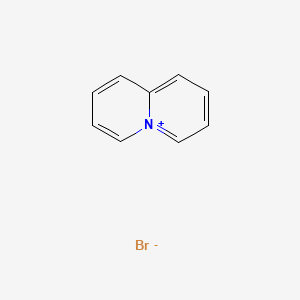

Quinolizinium, bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolizinium, bromide is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Quinolizinium bromide and its derivatives have a variety of applications, particularly in scientific research, owing to their unique chemical and photophysical properties. These compounds are used in areas such as fluorescence, DNA intercalation, and as antimalarial agents .

Scientific Research Applications

Fluorescence and Solvatochromism

- Quinolizinium derivatives are used as fluorescent dyes and probes . Cationic biaryl derivatives synthesized via Suzuki–Miyaura coupling exhibit fluorosolvatochromic properties, where their emission energy decreases with increasing solvent polarity . This characteristic is attributed to a charge shift (CS) in the excited state and subsequent solvent relaxation . The sensitivity of these compounds to solvent properties makes them promising candidates for novel solvatochromic probes .

DNA Intercalation

- Annelated quinolizinium derivatives are known to intercalate into DNA, making them useful as DNA-targeting drugs . Intercalation studies have demonstrated that these compounds can insert themselves between the base pairs of DNA, which can be evaluated using spectroscopic methods . For example, indolo[2,3-b]-quinolizinium bromide binds to DNA primarily through intercalation, with a preference for GC base pairs, and can induce single-strand cleavage upon UVA irradiation .

Antimalarial Agents

- Quinolizinium derivatives have shown potential as antimalarial agents . These compounds exhibit in vitro activity against Plasmodium falciparum, the parasite responsible for malaria . The annelated quinolizinium derivatives resemble cationic hetarene structures, similar to berberine alkaloids, suggesting their potential in developing novel antimalarial drugs .

Photocatalysis

- Quinolizinium compounds have been used in visible-light-induced photocatalysis reactions, indicating their potential as photocatalysts .

Case Studies

Fluorosolvatochromic Properties of Biaryl Derivatives

- A study involving the synthesis of 3-arylnaphtho[1,2-b]quinolizinium derivatives demonstrated that the emission energy of these biaryl derivatives is red-shifted with increasing solvent polarity . This phenomenon is due to a charge shift in the excited state, followed by solvent relaxation. The influence of hydrogen bonding on the stabilization of the ground and excited states was also noted, highlighting the potential of these compounds as solvent-sensitive probes .

DNA Binding and Photocleavage

- Research on indolo[2,3-b]-quinolizinium bromide revealed its ability to bind to DNA through intercalation, with a preference for GC base pairs . Upon UVA irradiation, the compound causes single-strand cleavage, suggesting its potential use in DNA photocleavage applications .

Antimalarial Activity Against Plasmodium falciparum

- Annelated quinolizinium derivatives were found to be highly effective against P. falciparum 3D7 blood stages in cell culture . These compounds combine the inhibition of mammalian IDO-1 with strong antiparasitic activity, suggesting their potential for drug development .

Data Table

特性

CAS番号 |

1004-95-1 |

|---|---|

分子式 |

C9H8BrN |

分子量 |

210.07 g/mol |

IUPAC名 |

quinolizin-5-ium;bromide |

InChI |

InChI=1S/C9H8N.BrH/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1 |

InChIキー |

VKQSJVGUTKKLAD-UHFFFAOYSA-M |

SMILES |

C1=CC=[N+]2C=CC=CC2=C1.[Br-] |

正規SMILES |

C1=CC=[N+]2C=CC=CC2=C1.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。